molecular formula C40H49N13O6 B10823758 diABZI-4

diABZI-4

Cat. No.: B10823758
M. Wt: 807.9 g/mol
InChI Key: MXHZAYVEIKSPIA-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diABZI-4, also known as diamidobenzimidazole-4, is a synthetic organic compound that functions as a stimulator of interferon genes (STING) agonist. This compound has garnered significant attention due to its potent antiviral and anticancer properties. This compound has been shown to effectively limit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in cells and animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diABZI-4 involves the creation of a dimeric ligand by linking two amidobenzimidazole molecules. This process enhances the binding affinity to STING by approximately 1000 times compared to classical STING agonists like 2’3’-cyclic guanosine monophosphate-adenosine monophosphate (2’3’-cGAMP) . The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced as a trihydrochloride salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

diABZI-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

diABZI-4 exerts its effects by activating the STING pathway. Upon binding to STING, the compound induces a conformational change that leads to the activation of downstream signaling pathways. This activation results in the production of type-I interferons and pro-inflammatory cytokines, which play crucial roles in antiviral and anticancer responses . The molecular targets involved include STING, cyclic GMP-AMP synthase (cGAS), and various transcription factors.

Properties

Molecular Formula

C40H49N13O6

Molecular Weight

807.9 g/mol

IUPAC Name

1-[(E)-4-[5-carbamoyl-7-[3-(dimethylamino)propoxy]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

InChI

InChI=1S/C40H49N13O6/c1-8-52-29(17-23(3)47-52)37(56)45-39-43-27-19-25(35(41)54)21-31(58-7)33(27)50(39)14-10-11-15-51-34-28(20-26(36(42)55)22-32(34)59-16-12-13-49(5)6)44-40(51)46-38(57)30-18-24(4)48-53(30)9-2/h10-11,17-22H,8-9,12-16H2,1-7H3,(H2,41,54)(H2,42,55)(H,43,45,56)(H,44,46,57)/b11-10+

InChI Key

MXHZAYVEIKSPIA-ZHACJKMWSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC

Origin of Product

United States

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